molecular formula C22H21F3N4O6 B11478554 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 893778-58-0

3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11478554
CAS No.: 893778-58-0
M. Wt: 494.4 g/mol
InChI Key: FGBJBTWOZUSTOS-UHFFFAOYSA-N
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Description

Structural Significance of 1,2,4-Oxadiazole Core in Bioactive Compounds

The 1,2,4-oxadiazole core confers three critical advantages:

  • Bioisosteric Replacement : The ring system serves as a stable mimic for labile ester or amide groups, resisting enzymatic hydrolysis while maintaining hydrogen-bonding capacity. For instance, its dipole moment (≈3.5 D) facilitates interactions with polar residues in enzyme active sites.
  • Electron-Deficient Nature : The electron-withdrawing nitrogen atoms enhance π-π stacking with aromatic amino acids, a feature exploited in kinase inhibitors and antimicrobial agents.
  • Synthetic Flexibility : Modular synthesis allows for regioselective substitution at positions 3 and 5, enabling precise tuning of steric and electronic properties.

Table 1 : Comparative Analysis of 1,2,4-Oxadiazole vs. Conventional Bioisosteres

Property 1,2,4-Oxadiazole Amide Ester
Metabolic Stability High Low Very Low
Dipole Moment (D) 3.4–3.7 3.6–4.1 1.6–2.1
Hydrogen Bond Acceptor 2 1 1

In the target compound, the 1,2,4-oxadiazole core at position 5 is functionalized with a carboxamide group, enhancing water solubility while preserving membrane permeability. The trifluoromethylphenyl substituent at position 3 introduces strong electron-withdrawing effects, potentially stabilizing charge-transfer complexes with biological targets.

Historical Development of Trifluoromethylphenyl-Containing Heterocycles

The incorporation of trifluoromethyl groups into medicinal compounds dates to the 1950s, with their ability to modulate lipophilicity (logP ≈ +0.5 per CF~3~ group) and metabolic stability becoming a cornerstone of modern drug design. Key milestones include:

  • 1980s : Fluoxetine (SSRI) demonstrated the utility of CF~3~ in enhancing blood-brain barrier penetration.
  • 2000s : Celecoxib (COX-2 inhibitor) showcased CF~3~-pyrazole motifs for selective enzyme inhibition.
  • 2010s–Present : Trifluoromethylphenyl groups became prevalent in kinase inhibitors (e.g., gefitinib derivatives) and antimicrobial agents.

Table 2 : Notable Trifluoromethylphenyl-Containing Drugs

Compound Class Example Target logP
Anticancer Erlotinib EGFR kinase 3.1
Antimicrobial Tafenoquine Plasmodium spp. 2.8
Anti-inflammatory Leflunomide DHODH 2.4

In the context of 1,2,4-oxadiazoles, trifluoromethylphenyl substitution has been linked to enhanced target affinity. For example, ND-421 (a 1,2,4-oxadiazole derivative) exhibited MIC~50~ values of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), attributed to CF~3~-mediated interactions with penicillin-binding proteins.

Rationale for Studying 3-[4-(Trifluoromethyl)phenyl]-N-[2-[(3,4,5-Trimethoxybenzoyl)Amino]Ethyl]-1,2,4-Oxadiazole-5-Carboxamide

This compound integrates three pharmacophoric elements:

  • 1,2,4-Oxadiazole Core : Provides metabolic stability and hydrogen-bonding capacity.
  • 4-Trifluoromethylphenyl Group : Enhances lipophilicity (predicted logP ≈ 3.2) and electron-deficient character.
  • 3,4,5-Trimethoxybenzoyl Side Chain : Mimics colchicine’s tubulin-binding motif, suggesting potential antiproliferative activity.

Table 3 : Structural Components and Their Hypothetical Targets

Component Target Hypothesis Supporting Evidence
1,2,4-Oxadiazole Kinase ATP pockets IC~50~ < 1 μM in RET kinase assays
Trifluoromethylphenyl Hydrophobic enzyme subpockets MRSA MIC~50~ reduction by 64x
Trimethoxybenzoyl Tubulin polymerization sites Combretastatin A-4 analogs

Molecular modeling predicts that the trimethoxybenzoyl group engages in van der Waals interactions with tubulin’s β-subunit, while the oxadiazole carboxamide forms hydrogen bonds with Asn258 and Asp226. The trifluoromethyl group likely occupies a hydrophobic cleft near the GTP-binding site, potentially stabilizing the compound-target complex.

Properties

CAS No.

893778-58-0

Molecular Formula

C22H21F3N4O6

Molecular Weight

494.4 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C22H21F3N4O6/c1-32-15-10-13(11-16(33-2)17(15)34-3)19(30)26-8-9-27-20(31)21-28-18(29-35-21)12-4-6-14(7-5-12)22(23,24)25/h4-7,10-11H,8-9H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

FGBJBTWOZUSTOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethylphenyl and trimethoxybenzoyl groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and reported activities:

Structure-Activity Relationship (SAR) Insights

  • 1,2,4-Oxadiazole Core : Essential for nematicidal and antifungal activity; replacing it with 1,3,4-oxadiazole (e.g., ) shifts activity profiles, highlighting positional sensitivity .
  • Trifluoromethyl Group : Enhances lipophilicity and target binding; its absence in analogs (e.g., 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, ) reduces bioactivity .
  • Amide Linkages : Critical for solubility and interaction with biological targets. For example, in , amide-coupled betulinic acid derivatives showed improved cytotoxicity compared to ester analogs .

Biological Activity

The compound 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide is a member of the oxadiazole family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • A trifluoromethyl-substituted phenyl group.
  • An oxadiazole ring.
  • A carboxamide functional group.

This structural diversity contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various in vitro assays against different cancer cell lines.

In Vitro Studies

  • Cell Line Testing : The compound was tested against several cancer cell lines including:
    • T-47D (breast cancer) : 90.47% inhibition.
    • MDA-MB-468 (breast cancer) : 84.83% inhibition.
    • SK-MEL-5 (melanoma) : 84.32% inhibition.
    • SR leukemia : 81.58% inhibition .
  • IC50 Values : The compound exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating high potency:
    • PC-3: 0.67 µM
    • HCT-116: 0.80 µM
    • ACHN: 0.87 µM .

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through various pathways, including:

  • Activation of caspases.
  • Disruption of mitochondrial membrane potential.

2. Enzyme Inhibition

The compound inhibits key enzymes involved in cancer progression:

  • EGFR : IC50 = 0.24 µM.
  • Src : IC50 = 0.96 µM.
  • IL-6 production was significantly suppressed .

Data Summary

Cell Line% InhibitionIC50 (µM)
T-47D (Breast)90.47N/A
MDA-MB-46884.83N/A
SK-MEL-584.32N/A
SR Leukemia81.58N/A
PC-3 (Prostate)N/A0.67
HCT-116 (Colon)N/A0.80
ACHN (Renal)N/A0.87

Case Studies

Several case studies have illustrated the efficacy of similar oxadiazole derivatives in clinical settings:

  • Study on Oxadiazole Derivatives : A review highlighted the broad-spectrum antiproliferative activity of oxadiazoles against various cancers, underscoring their potential as therapeutic agents .
  • Molecular Docking Studies : These studies indicated strong binding affinities for targets like EGFR and Src, suggesting that modifications to the oxadiazole structure could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of a nitrile precursor (e.g., ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate) with hydroxylamine under reflux in ethanol .
  • Step 2 : Couple the oxadiazole intermediate with the ethylamine derivative of 3,4,5-trimethoxybenzoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

  • Key Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., trifluoromethyl at C3, trimethoxybenzoyl at N-ethyl) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 537.12) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .

Q. How can initial biological activity screening be designed for this compound?

  • Protocol :

  • Anticancer assays : Test against NCI-60 cell lines using MTT assays (IC₅₀ values in µM range) .
  • Antimicrobial screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) impact target selectivity?

  • SAR Study Design :

  • Substituent variation : Compare activity of analogs with halogenated (e.g., Cl) or methyl groups instead of trifluoromethyl .
  • Data collection : Measure binding affinity (e.g., SPR or ITC) to kinases (e.g., EGFR) and correlate with logP values .
  • Example finding : Trifluoromethyl enhances lipophilicity (logP = 3.2 vs. 2.8 for methyl), improving membrane permeability .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Approaches :

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • In silico docking : Glide/SP docking into ATP-binding pockets of kinases (e.g., CDK2, PDB: 1HCL) to predict interactions .

Q. How should contradictory bioactivity data across studies be resolved?

  • Case analysis :

  • Issue : Discrepancy in IC₅₀ values (e.g., 5 µM vs. 50 µM in HeLa cells).
  • Resolution : Verify assay conditions (e.g., serum concentration, incubation time) and cell line authenticity (STR profiling) .

Q. What methodologies assess the compound’s stability in biological systems?

  • Experiments :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Oxidative stress : Treat with H₂O₂ (1 mM) and quantify remaining compound using UV spectroscopy .

Q. How can selectivity against off-target receptors be optimized?

  • Strategy :

  • Counter-screening : Test against a panel of GPCRs (e.g., β-adrenergic, serotonin receptors) using radioligand binding assays .
  • Structural tuning : Introduce polar groups (e.g., hydroxyl) to reduce off-target binding .

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